molecular formula C25H25N3O2 B4114343 2-phenyl-N-[2-(4-phenylpiperazine-1-carbonyl)phenyl]acetamide

2-phenyl-N-[2-(4-phenylpiperazine-1-carbonyl)phenyl]acetamide

Cat. No.: B4114343
M. Wt: 399.5 g/mol
InChI Key: OWWFGLQMLOUVAY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-phenyl-N-[2-(4-phenylpiperazine-1-carbonyl)phenyl]acetamide is a compound that features a phenyl group, a piperazine ring, and an acetamide moiety. This compound is of interest due to its potential pharmacological activities, including antibacterial and anticancer properties .

Properties

IUPAC Name

2-phenyl-N-[2-(4-phenylpiperazine-1-carbonyl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H25N3O2/c29-24(19-20-9-3-1-4-10-20)26-23-14-8-7-13-22(23)25(30)28-17-15-27(16-18-28)21-11-5-2-6-12-21/h1-14H,15-19H2,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWWFGLQMLOUVAY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2)C(=O)C3=CC=CC=C3NC(=O)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H25N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-phenyl-N-[2-(4-phenylpiperazine-1-carbonyl)phenyl]acetamide typically involves the following steps :

    Preparation of Electrophiles: Various un/substituted anilines react with bromo acetyl bromide in an aqueous basic medium to form 2-bromo-N-(un/substituted)phenyl acetamides.

    Coupling with Phenyl Piperazine: The electrophiles are then coupled with phenyl piperazine in a polar aprotic medium, such as dimethylformamide (DMF), in the presence of lithium hydride (LiH) as an activator. The reaction is stirred at room temperature for 14-16 hours to achieve the desired product.

Industrial Production Methods

Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-phenyl-N-[2-(4-phenylpiperazine-1-carbonyl)phenyl]acetamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, cyanide ions).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

2-phenyl-N-[2-(4-phenylpiperazine-1-carbonyl)phenyl]acetamide has several scientific research applications :

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential antibacterial and anticancer activities.

    Medicine: Explored as a potential therapeutic agent for treating bacterial infections and cancer.

    Industry: Utilized in the development of new pharmaceuticals and chemical products.

Mechanism of Action

The mechanism of action of 2-phenyl-N-[2-(4-phenylpiperazine-1-carbonyl)phenyl]acetamide involves its interaction with specific molecular targets . The piperazine ring enhances the compound’s bioactivity by facilitating positive interactions with biological macromolecules. This interaction can lead to the inhibition of bacterial growth or the induction of cancer cell apoptosis.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-(4-Morpholinyl)phenyl)-2-(4-phenyl-1-piperazinyl)acetamide
  • N-(4-Cyclohexyl-phenyl)-2-(4-phenyl-piperazin-1-yl)-acetamide
  • N-(4-Iodo-phenyl)-2-(4-phenyl-piperazin-1-yl)-acetamide

Uniqueness

2-phenyl-N-[2-(4-phenylpiperazine-1-carbonyl)phenyl]acetamide is unique due to its specific combination of a phenyl group, a piperazine ring, and an acetamide moiety. This structure imparts distinct pharmacological properties, making it a valuable compound for research and potential therapeutic applications .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-phenyl-N-[2-(4-phenylpiperazine-1-carbonyl)phenyl]acetamide
Reactant of Route 2
Reactant of Route 2
2-phenyl-N-[2-(4-phenylpiperazine-1-carbonyl)phenyl]acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.